N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
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Overview
Description
The compound is a complex organic molecule that contains a 1,4-benzodioxane moiety . Compounds with this moiety are known to exhibit various biological activities, including anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, a related compound, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, was synthesized by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Scientific Research Applications
Antihypertensive Activity
A series of compounds including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide, have been synthesized and evaluated for their antihypertensive properties. These compounds were tested in rats and found to have potential as antihypertensive agents, particularly by acting as alpha-adrenergic blockers (Caroon et al., 1981).
Anti-Diabetic Potential
A study focused on synthesizing new compounds related to this compound demonstrated moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Antimicrobial and Antioxidant Properties
Compounds structurally related to the specified chemical have been synthesized and shown to possess potent antimicrobial and antioxidant activities. These properties highlight their potential use in addressing microbial infections and oxidative stress-related conditions (Naraboli & Biradar, 2017).
Antiviral Activity
A series of new spirothiazolidinone compounds, structurally similar to this compound, have been evaluated for their antiviral activity. Certain derivatives displayed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating their potential as antiviral agents (Apaydın et al., 2020).
Neuropharmacological Profile
Research on compounds structurally similar to the specified chemical has revealed that certain derivatives can act as selective agonists for peripheral benzodiazepine receptors. They have demonstrated anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders (Okuyama et al., 1999).
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.
Mode of Action
This compound acts as an inhibitor of cholinesterase enzymes . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of signals in the nervous system.
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, this compound can potentially enhance the functioning of this pathway.
Result of Action
The inhibition of cholinesterase enzymes by this compound can lead to an increase in the concentration of acetylcholine in the nervous system . This can enhance signal transmission, potentially leading to improved cognitive function. It’s worth noting that these compounds have been studied for their potential therapeutic effects on Alzheimer’s disease .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound involves reactions in aqueous alkaline media . Additionally, factors such as the presence of other substances in the body can also impact the compound’s action.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-17-9-11-25(12-10-17)27-23(18-5-3-2-4-6-18)24(30)28(25)16-22(29)26-19-7-8-20-21(15-19)32-14-13-31-20/h2-8,15,17H,9-14,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMWRODSHOYYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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